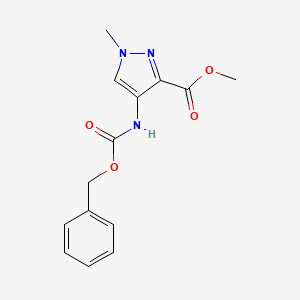
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles It features a carboxylate ester group, a methyl group, and a Cbz (carbobenzyloxy) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate typically involves the protection of an amino group using the Cbz group, followed by the formation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a β-keto ester, followed by protection of the amino group with benzyl chloroformate (CbzCl) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient reaction conditions, such as one-pot synthesis and the use of protecting groups, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common for deprotection.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation can lead to carboxylic acids or other oxidized derivatives .
Applications De Recherche Scientifique
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Mécanisme D'action
The mechanism of action of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The Cbz-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The pyrazole ring can also interact with enzymes and receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(Boc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Methyl 4-(Fmoc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Methyl 4-(Alloc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Contains an Alloc (allyloxycarbonyl) protecting group
Uniqueness
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .
Propriétés
Formule moléculaire |
C14H15N3O4 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
methyl 1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-17-8-11(12(16-17)13(18)20-2)15-14(19)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19) |
Clé InChI |
YSTVIMXTTXOZGZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


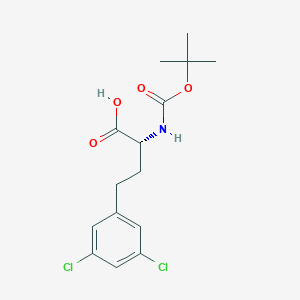

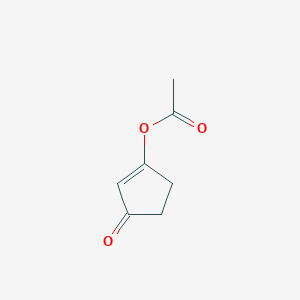
![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)


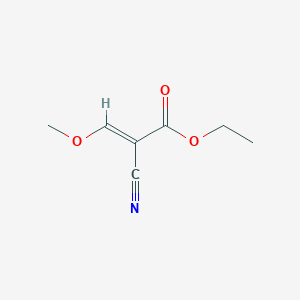
![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
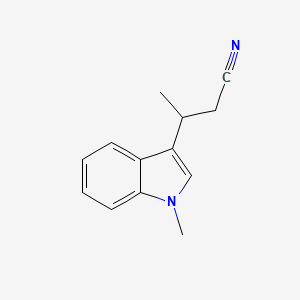

![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12283825.png)

